molecular formula C12H18N2O2 B7818889 Tert-butyl methyl(6-methylpyridin-2-YL)carbamate

Tert-butyl methyl(6-methylpyridin-2-YL)carbamate

Cat. No.: B7818889
M. Wt: 222.28 g/mol
InChI Key: UZRQBXOOMIFFLB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tert-butyl methyl(6-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl methyl(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact molecular pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Tert-butyl methyl(6-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

tert-butyl N-methyl-N-(6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-7-6-8-10(13-9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRQBXOOMIFFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(tert-Butoxy)-N-(6-methyl(2-pyridyl))carboxamide (20.2 g, 102 mmol) dissolved in N,N-dimethylformamide (75 ml) was slowly added to a suspension of sodium hydride (3.67 g, 153 mmol) in DMF (150 ml) at 0° C. The reaction mixture was warmed to room temperature and stirred for 1 h. Methyl iodide (9.5 ml, 153 mmol) was added dropwise at 0° C. After stirring at room temperature for 16 h, the reaction mixture was poured over ice-water and extracted with ethyl acetate. The organic layer was washed with brine, dried with sodium sulfate, filtered, and evaporated under vacuum. The crude product was chromatographed over silica gel to yield 15.3 g (66%) of (tert-Butoxy)-N-methyl-N-(6-methyl(2-pyridyl))carboxamide. NMR 1H Cl3CD δ: 7.50 (t, 1H, J=7.6 Hz), 7.37 (d, 1H, J=7.6 Hz), 6.85 (d, 1H, J=7.6 Hz), 3.38 (s, 3H), 2.48 (s, 3H), 1.50 (s, 9H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of NaH (2.63 g 6.6 mmol) in 200 mL of N,N-dimethylformamide at 0° C. was added a solution of (tert-butoxy)-N-[6-methyl-(2-pyridyl)]carboxamide (12.3 g, crude), as prepared in the preceding step, in 50 mL of N,N-dimethylformamide. The reaction stirred at 0° C. for 15 min then at ambient temperature for 1 h. Then iodomethane (10.22 g, 7.2 mmol) was added and the mixture was stirred at ambient temperature overnight (16 h). The reaction mixture was concentrated in vacuo, diluted with saturated NH4Cl (400 mL), and extracted with ethyl acetate (2×250 mL). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel (10% ethyl acetate in hexane) to give the title compound as a yellow oil (7.56 g, 57%). 1H-NMR (400 MHz, DMSO-d6) δ 7.63 (t, J=7.2 Hz, 1H), 7.37 (d, J=8.0 Hz, 1H), 6.97 (d, J=6.9 Hz, 1H), 3.27 (s, 2H), 2.42 (s, 3H), 1.45 (s, 9H).
Name
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
10.22 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
57%

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